C23H25IN2O5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of ethyl 4-(3-iodo-4-isopropoxy-5-methoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves several steps. One common method includes the reaction of 3-iodo-4-isopropoxy-5-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with urea under acidic conditions to yield the desired pyrimidine derivative. Industrial production methods often involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, solvent choice, and reaction time .

Chemical Reactions Analysis

Ethyl 4-(3-iodo-4-isopropoxy-5-methoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: Halogen substitution reactions can occur, where the iodine atom is replaced by other halogens or functional groups using reagents like sodium iodide or silver nitrate.

Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid .

Scientific Research Applications

Ethyl 4-(3-iodo-4-isopropoxy-5-methoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds .

Mechanism of Action

The mechanism of action of ethyl 4-(3-iodo-4-isopropoxy-5-methoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its role in disrupting cellular processes critical for the survival and proliferation of certain pathogens or cancer cells .

Comparison with Similar Compounds

Ethyl 4-(3-iodo-4-isopropoxy-5-methoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be compared with similar compounds such as:

- Ethyl 4-(3-chloro-4-isopropoxy-5-methoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

- Ethyl 4-(3-bromo-4-isopropoxy-5-methoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

- Ethyl 4-(3-fluoro-4-isopropoxy-5-methoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

These compounds share similar structural features but differ in the halogen substituent on the phenyl ring. The iodine atom in the original compound imparts unique reactivity and biological activity compared to its chloro, bromo, and fluoro analogs .

Biological Activity

C23H25IN2O5, known as ethyl 4-(3-iodo-4-isopropoxy-5-methoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | This compound |

| Molecular Weight | 536.4 g/mol |

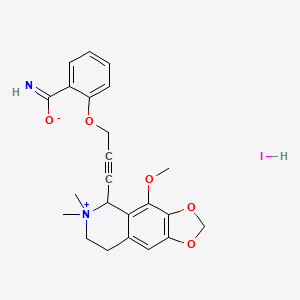

| IUPAC Name | 2-[3-(4-methoxy-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)prop-2-ynoxy]benzenecarboximidate; hydroiodide |

| InChI Key | WZXJKWSWTCGCOP-UHFFFAOYSA-N |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study reported that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

The compound's anticancer properties have also been a focal point of research. Preliminary studies suggest that this compound may induce apoptosis in cancer cells by disrupting critical cellular pathways. Specifically, it appears to inhibit the activity of certain kinases involved in cancer cell proliferation and survival.

Mechanism of Action:

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition: It may inhibit specific enzymes that are crucial for the survival and replication of pathogens and cancer cells.

- Cell Cycle Disruption: The compound has been observed to interfere with cell cycle progression, leading to increased apoptosis in malignant cells.

Case Study 1: Antimicrobial Efficacy

A case study conducted on the antimicrobial efficacy of this compound involved testing against clinical isolates of Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating strong antibacterial properties. This study highlights the compound's potential for development into a new class of antibiotics.

Case Study 2: Cancer Cell Line Studies

Another significant investigation focused on the compound's effects on various cancer cell lines, including breast and colon cancer. The study found that treatment with this compound led to a reduction in cell viability by over 50% at concentrations above 20 µg/mL after 48 hours. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming its role as an apoptosis inducer.

Research Findings

Recent studies have provided insights into the broader implications of this compound in medicinal chemistry:

- Synthesis and Derivatives: The compound is synthesized through a multi-step process involving cyclization and substitution reactions that enhance its biological activity. Variations in substituents can lead to derivatives with improved efficacy or reduced toxicity.

- Comparative Analysis: Comparative studies with similar compounds reveal that the iodine substituent significantly enhances biological activity compared to fluorine or bromine analogs.

Properties

Molecular Formula |

C23H25IN2O5 |

|---|---|

Molecular Weight |

536.4 g/mol |

IUPAC Name |

2-[3-(4-methoxy-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)prop-2-ynoxy]benzenecarboximidate;hydroiodide |

InChI |

InChI=1S/C23H24N2O5.HI/c1-25(2)11-10-15-13-19-21(30-14-29-19)22(27-3)20(15)17(25)8-6-12-28-18-9-5-4-7-16(18)23(24)26;/h4-5,7,9,13,17H,10-12,14H2,1-3H3,(H-,24,26);1H |

InChI Key |

WZXJKWSWTCGCOP-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1(CCC2=CC3=C(C(=C2C1C#CCOC4=CC=CC=C4C(=N)[O-])OC)OCO3)C.I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.